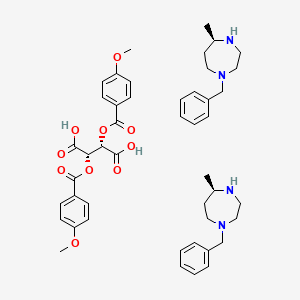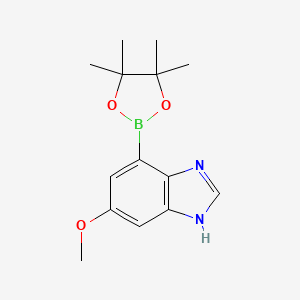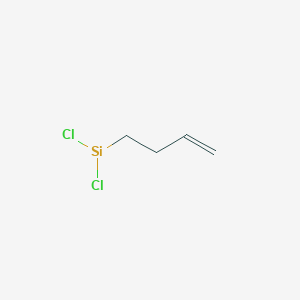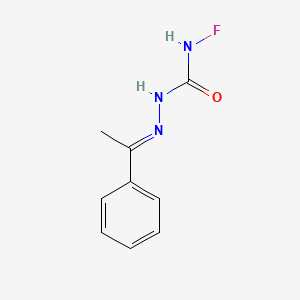![molecular formula C8H12ClF3N2O B14042892 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a trifluoroethanone group attached to a diazabicyclo[3.2.1]octane scaffold, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Análisis De Reacciones Químicas
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethanone group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroethanone group may play a role in these interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride can be compared with other similar compounds, such as:
- 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
These compounds share the bicyclic scaffold but differ in their substituents, leading to variations in their chemical properties and applications The trifluoroethanone group in 1-(3,8-Diazabicyclo[32
Propiedades
Fórmula molecular |
C8H12ClF3N2O |
|---|---|
Peso molecular |
244.64 g/mol |
Nombre IUPAC |
1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5;/h5-6,12H,1-4H2;1H |
Clave InChI |
APYQOHOMWPUDKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1N2)C(=O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)




